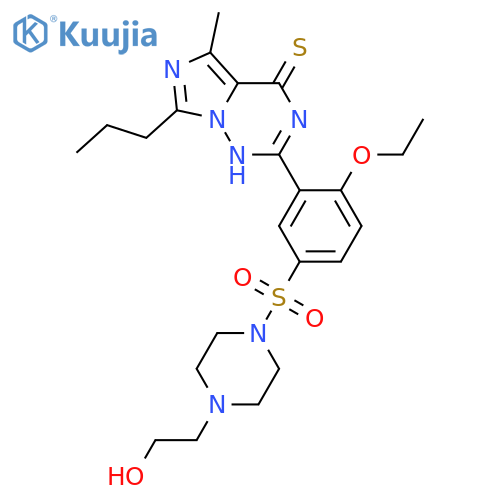Cas no 912576-30-8 (Hydroxythiovardenafil)

Hydroxythiovardenafil structure
商品名:Hydroxythiovardenafil
CAS番号:912576-30-8
MF:C23H32N6O4S2
メガワット:520.66798210144
CID:1058978
Hydroxythiovardenafil 化学的及び物理的性質
名前と識別子
-
- Hydroxythiovardenafil
- 1-Piperazineethanol, 4-[[3-(1,4-dihydro-5-methyl-7-propyl-4-thioxoimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]- (9CI)
- 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione (ACI)
-
- インチ: 1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34)
- InChIKey: GXMTWHWNRQQKJK-UHFFFAOYSA-N
- ほほえんだ: O=S(N1CCN(CCO)CC1)(C1C=C(C2NN3C(=C(C)N=C3CCC)C(=S)N=2)C(OCC)=CC=1)=O
Hydroxythiovardenafil 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-491247-1 mg |
Hydroxythiovardenafil-d8, |
912576-30-8 | 1mg |
¥3,610.00 | 2023-07-11 | ||
| TRC | H963400-1mg |
Hydroxythiovardenafil |
912576-30-8 | 1mg |
$ 190.00 | 2023-09-07 | ||
| TRC | H963400-25mg |
Hydroxythiovardenafil |
912576-30-8 | 25mg |
$ 3323.00 | 2023-09-07 | ||
| A2B Chem LLC | AH89171-10mg |
Hydroxythiovardenafil |
912576-30-8 | 98% | 10mg |
$1116.00 | 2024-05-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-491247-1mg |
Hydroxythiovardenafil-d8, |
912576-30-8 | 1mg |
¥3610.00 | 2023-09-05 | ||
| TRC | H963400-2.5mg |
Hydroxythiovardenafil |
912576-30-8 | 2.5mg |
$ 374.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488592-2.5 mg |
Hydroxythiovardenafil, |
912576-30-8 | 2.5 mg |
¥3,121.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488592-2.5mg |
Hydroxythiovardenafil, |
912576-30-8 | 2.5mg |
¥3121.00 | 2023-09-05 |
Hydroxythiovardenafil 関連文献
-
2. Water
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
912576-30-8 (Hydroxythiovardenafil) 関連製品
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
